Prostaglandin D synthase (hematopoietic-type) inhibitor F092
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of Prostaglandin D synthase (hematopoietic-type) inhibitor F092 is C20H17N5O2 . The exact mass is 359.14 and the molecular weight is 359.390 . The structure of the inhibitor in complex with human H-PGDS has been determined .Chemical Reactions Analysis
The inhibitor F092 shows potent activity in the degradation of H-PGDS protein via the ubiquitin-proteasome system and in the suppression of prostaglandin D2 (PGD2) production . Notably, F092 showed sustained suppression of PGD2 production after the drug removal .Physical And Chemical Properties Analysis
The physical and chemical properties of Prostaglandin D synthase (hematopoietic-type) inhibitor F092 include a molecular weight of 359.4 g/mol, a molecular formula of C20H17N5O2, and a complexity of 527 .Wissenschaftliche Forschungsanwendungen
Development and Characterization of New Inhibitors
- The development of novel series of hematopoietic prostaglandin D2 synthase inhibitors, such as compound 34, has demonstrated potency similar to known inhibitors. These compounds are significant for their role in diseases like allergic asthma, where they modulate prostaglandin D2 (PGD2) production, a key mediator in disease characteristics (Christ et al., 2010).
Discovery of Oral Potent Selective Inhibitors
- Selective inhibitors of hematopoietic prostaglandin D synthase (HPGDS) have been discovered, which are orally potent and effective in reducing antigen-induced responses in allergic models. These findings are pivotal in addressing airway allergy and inflammatory processes (Carron et al., 2010).
Development of Hematopoietic Prostaglandin D Synthase-Degradation Inducer
- Research into PROTAC(H-PGDS)-1, a chimeric molecule that degrades H-PGDS via the ubiquitin-proteasome system, highlights its potential for suppressing PGD2 production and suggests its utility in clinical therapies and biological research (Yokoo et al., 2020).
Identification and Characterisation of New Inhibitors
- The identification of new inhibitors, such as nocodazole, which target hematopoietic prostaglandin D2 synthase, is significant for managing allergic asthma. These inhibitors work by binding in the prostaglandin binding site, offering new therapeutic approaches (Weber et al., 2010).
Characterization of Crystal Water Molecules in Inhibitor and Enzyme Complex
- Studies on the interactions between high-affinity inhibitors and hematopoietic prostaglandin D synthase (H-PGDS) have provided insights into key molecular interactions, potentially guiding the design of more effective inhibitors (Takaya et al., 2018).
Identification of Inhibitors Among FDA-approved Drugs
- Research has revealed several FDA-approved compounds as effective inhibitors of HPGDS, offering new perspectives on their pharmacological effects and potential repurposing for treating allergy and asthma (Mazari et al., 2015).
Role in Allergic Rhinitis
- Studies have shown the critical role of H-PGDS in allergic rhinitis, especially in late-phase nasal obstruction, suggesting its potential as a therapeutic target (Kajiwara et al., 2011).
Expression in Cerebral Ischemia/Reperfusion Injury
- H-PGDS expression in microglia and macrophages during cerebral ischemia/reperfusion injury in mice indicates its involvement in early and late phases of ischemia, offering insights into its potential roles in neurological conditions (Liu et al., 2007).
Zukünftige Richtungen
While H-PGDS is a potential therapeutic target for a variety of diseases, no H-PGDS inhibitors have yet been approved for treatment . Therefore, the development of novel agents having other modes of action to modulate the activity of H-PGDS is required . More light needs to be shed on potential PGD2 sources and targets to determine which particular condition and patient will benefit most and thereby improve therapeutic efficacy .
Eigenschaften
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2-pyridin-2-ylpyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c26-18-5-3-11-25(18)16-8-6-15(7-9-16)24-20(27)14-12-22-19(23-13-14)17-4-1-2-10-21-17/h1-2,4,6-10,12-13H,3,5,11H2,(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYXEGDPWAHVAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CN=C(N=C3)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prostaglandin D synthase (hematopoietic-type) inhibitor F092 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.